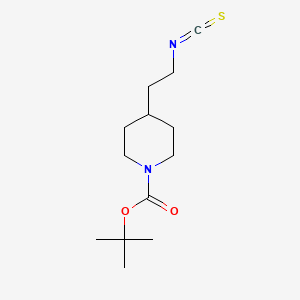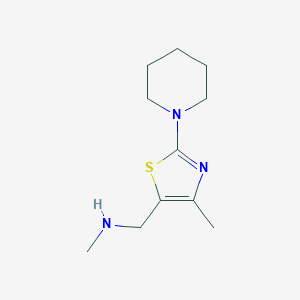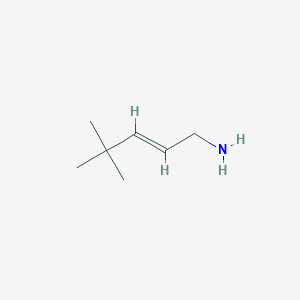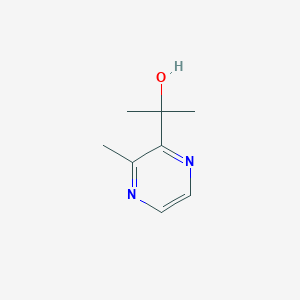
2-(3-Methyl-2-pyrazinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-2-pyrazinyl)-2-propanol is an organic compound with a molecular formula of C8H12N2O It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyrazinyl)-2-propanol typically involves the reaction of 3-methyl-2-pyrazinecarboxylic acid with a suitable reducing agent. One common method is the reduction of the carboxylic acid group to an alcohol group using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon gas, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 3-methyl-2-pyrazinecarboxylic acid using a palladium catalyst. This method allows for the efficient conversion of the carboxylic acid to the corresponding alcohol under mild conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(3-Methyl-2-pyrazinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like sodium borohydride (NaBH4).
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced into the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methyl-2-pyrazinecarboxaldehyde or 3-Methyl-2-pyrazinecarboxylic acid.
Reduction: 2-(3-Methyl-2-pyrazinyl)propane.
Substitution: Halogenated pyrazine derivatives.
科学的研究の応用
2-(3-Methyl-2-pyrazinyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of flavors and fragrances due to its unique aromatic properties.
作用機序
The mechanism of action of 2-(3-Methyl-2-pyrazinyl)-2-propanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
類似化合物との比較
Similar Compounds
2-Methoxy-3-methylpyrazine: Another pyrazine derivative with similar aromatic properties.
3-Methyl-2-pyrazinyl-methanol: A structurally related compound with a hydroxyl group attached to the pyrazine ring.
6-Methyl-2-pyrazinyl-methanol: Another isomer with a hydroxyl group at a different position on the pyrazine ring.
Uniqueness
2-(3-Methyl-2-pyrazinyl)-2-propanol is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a secondary alcohol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
41110-31-0 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
2-(3-methylpyrazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(8(2,3)11)10-5-4-9-6/h4-5,11H,1-3H3 |
InChIキー |
LRTXQLOIDZHMAH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN=C1C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


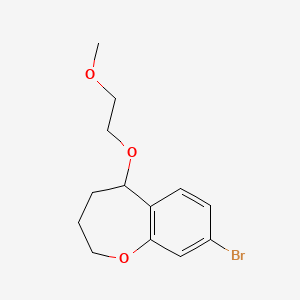
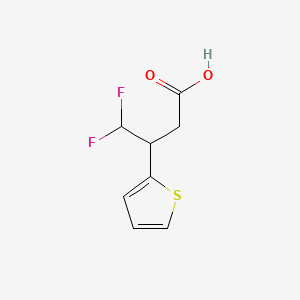

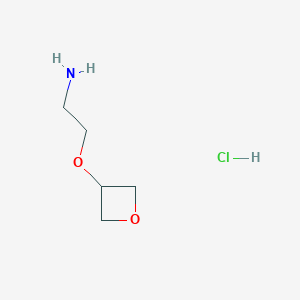
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
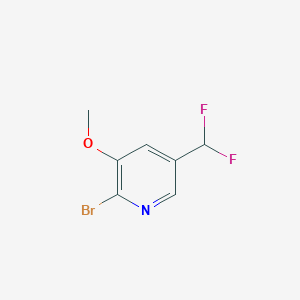
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
